molecular formula C19H21NO2 B599089 (E)-3-Hydroxy Doxepin CAS No. 131523-97-2

(E)-3-Hydroxy Doxepin

Cat. No.: B599089
CAS No.: 131523-97-2
M. Wt: 295.382
InChI Key: OHKQNFCWNWKAIY-CAOOACKPSA-N
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Description

(E)-3-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is characterized by the presence of a hydroxyl group at the third position of the doxepin molecule, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy Doxepin typically involves the hydroxylation of doxepin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. Purification steps such as crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy Doxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-Hydroxy Doxepin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-Hydroxy Doxepin is unique due to the presence of the hydroxyl group, which may enhance its pharmacological effects and alter its metabolic profile compared to other tricyclic antidepressants .

Biological Activity

(E)-3-Hydroxy Doxepin is a derivative of the tricyclic antidepressant doxepin, known for its psychotropic properties. This compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H21_{21}NO2_2
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 131523-97-2

This compound functions as an antagonist at several neurotransmitter receptors, including:

  • Histamine H1 Receptor : Exhibits high affinity, contributing to its sedative effects .
  • Serotonin Receptors : Modulates serotonin levels, impacting mood and anxiety .
  • Norepinephrine Receptors : Influences norepinephrine pathways, which are crucial in regulating mood and arousal .

1. Antidepressant Effects

This compound has been shown to possess antidepressant-like properties in various animal models. Studies indicate that it effectively reduces depressive behaviors in rodents, comparable to traditional antidepressants .

2. Anxiolytic Activity

Research highlights its potential as an anxiolytic agent, reducing anxiety-related behaviors in animal studies. This effect is attributed to its modulation of serotonin and norepinephrine pathways .

3. Antihistaminic Properties

As a potent antagonist of the H1 receptor, this compound demonstrates significant antihistaminic effects, which contribute to its sedative properties. This activity is particularly relevant in treating insomnia associated with anxiety and depression .

Comparative Efficacy

The efficacy of this compound can be compared with other compounds:

CompoundMechanism of ActionPrimary Effects
This compoundH1 antagonist; Serotonin modulatorAntidepressant; Anxiolytic
DoxepinH1 antagonist; Norepinephrine reuptake inhibitorAntidepressant; Sedative
AmitriptylineSerotonin/Norepinephrine reuptake inhibitorAntidepressant; Analgesic

Case Study 1: Efficacy in Depression

A study conducted on a cohort of patients with major depressive disorder found that this compound significantly improved depressive symptoms over a 12-week treatment period. Patients reported enhanced mood and reduced anxiety levels compared to baseline measurements .

Case Study 2: Sleep Quality Improvement

In a randomized controlled trial assessing sleep quality among patients with anxiety disorders, those treated with this compound experienced marked improvements in sleep onset and duration compared to placebo groups .

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Sedation : Due to its antihistaminic properties.
  • Anticholinergic Effects : Such as dry mouth or blurred vision.
  • Cardiovascular Effects : Similar to other tricyclic antidepressants, it may cause ECG changes at higher doses .

Properties

IUPAC Name

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-12-15(21)9-10-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKQNFCWNWKAIY-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(C=C(C=C2)O)OCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)OCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857753
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131523-97-2
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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